1,2,3,4-Tetrahydroisoquinolin-2-ium-6,7-diol

Monoamine Oxidase Inhibition Parkinson's Disease Neurochemistry

Choose norsalsolinol hydrobromide (CAS 52768-23-7) for its unique MAO cooperativity and 4-16× greater dopamine inhibition vs. salsolinol. The unsubstituted 6,7-diol core confers non-competitive MAO-B inhibition, unlike methylated THIQs. Essential for accurate neuropharmacology and LC-MS method development.

Molecular Formula C9H12NO2+
Molecular Weight 166.20 g/mol
CAS No. 52768-23-7
Cat. No. B1588657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinolin-2-ium-6,7-diol
CAS52768-23-7
Molecular FormulaC9H12NO2+
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1C[NH2+]CC2=CC(=C(C=C21)O)O
InChIInChI=1S/C9H11NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-4,10-12H,1-2,5H2/p+1
InChIKeyMBFUSGLXKQWVDW-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroisoquinolin-2-ium-6,7-diol (CAS 52768-23-7): Core Chemical Identity and Vendor Specifications


1,2,3,4-Tetrahydroisoquinolin-2-ium-6,7-diol (CAS 52768-23-7), commonly supplied as its hydrobromide salt (1,2,3,4-Tetrahydro-6,7-isoquinolinediol hydrobromide), is an endogenous tetrahydroisoquinoline (THIQ) alkaloid also known as norsalsolinol. It is formed endogenously via the non-enzymatic Pictet-Spengler condensation of dopamine with formaldehyde [1] and is present in dopamine-rich brain regions, including the substantia nigra [2]. Commercially, the compound is typically available as a beige to brown powder with a melting point of 210°C, and purities of 96% or higher are common from major chemical suppliers .

1,2,3,4-Tetrahydroisoquinolin-2-ium-6,7-diol (CAS 52768-23-7): Why In-Class THIQ Analogs Are Not Interchangeable


Within the tetrahydroisoquinoline (THIQ) class, even minor structural modifications—such as methylation at the N-2 or C-1 positions—radically alter target affinity, enzyme inhibition kinetics, and metabolic fate. The unsubstituted 6,7-diol core of 1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol (norsalsolinol) confers a distinct interaction profile with monoamine oxidase (MAO) isoforms and dopamine transporters compared to its methylated derivatives like salsolinol and N-methyl-norsalsolinol [1]. Critically, generic substitution with another THIQ derivative will not recapitulate the same quantitative pharmacology; for instance, the Ki values for MAO-A versus MAO-B differ by orders of magnitude across the class, and cellular uptake kinetics are highly sensitive to the presence or absence of the 1-methyl group [2]. Therefore, procurement decisions must be guided by compound-specific data, not class-level assumptions.

1,2,3,4-Tetrahydroisoquinolin-2-ium-6,7-diol (CAS 52768-23-7): Comparative Quantitative Evidence for Scientific Selection


MAO-A Inhibition: Norsalsolinol Exhibits Positive Cooperativity Distinct from Competitive Inhibition by Salsolinol Enantiomers

In a head-to-head study using human brain synaptosomal mitochondria, norsalsolinol (the target compound) induced positive cooperativity toward the MAO substrate kynuramine and inhibited MAO-B non-competitively with a Ki value much higher than for MAO-A [1]. In contrast, (R)- and (S)-salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) inhibited MAO-A competitively, with the R-enantiomer being more potent than the S-enantiomer [1]. This fundamental difference in inhibition mechanism and kinetics means norsalsolinol cannot be substituted with salsolinol in MAO-related studies.

Monoamine Oxidase Inhibition Parkinson's Disease Neurochemistry

Dopamine Secretion Inhibition: Norsalsolinol IC50 = 30 µM in PC12 Cells, Demonstrating ~4- to 16-Fold Higher Potency than Salsolinol in SH-SY5Y Cells

Norsalsolinol concentration-dependently inhibited K+- and ATP-evoked dopamine secretion in PC12 rat pheochromocytoma cells, with an IC50 value of 30 µM [1]. This potency is substantially greater than that reported for salsolinol in SH-SY5Y human neuroblastoma cells, where IC50 values ranged from 120 µM to 500 µM [1]. Although the cell lines differ, the cross-study comparison indicates that the absence of the 1-methyl group in norsalsolinol enhances its efficacy in suppressing dopamine release.

Dopamine Release Neurotoxicity PC12 Cells

Cellular Uptake Kinetics: Norsalsolinol Actively Transported via Dopamine Transporter with Km = 176.2 µM, Ki = 271.2 µM for Dopamine Competition

In PC12 cells, norsalsolinol is actively taken up via the dopamine transporter (DAT), as evidenced by a Km of 176.2 ± 9.1 µM and a Vmax of 55.6 ± 7.0 pmol/min/mg protein [1]. Uptake was sensitive to DAT inhibitors GBR-12909 and reserpine, but less so to the norepinephrine transporter inhibitor desipramine. Dopamine competitively inhibited norsalsolinol uptake with a Ki of 271.2 ± 61.6 µM [1]. While direct comparator data for salsolinol or N-methyl-norsalsolinol under identical conditions is not available, these parameters establish a quantitative baseline that structurally modified THIQs may not share.

Dopamine Transporter PC12 Cells Neurotoxin Uptake

1,2,3,4-Tetrahydroisoquinolin-2-ium-6,7-diol (CAS 52768-23-7): High-Impact Research Applications Derived from Comparative Evidence


In Vitro Modeling of Dopaminergic Dysfunction in Parkinson's Disease Research

Given its well-characterized inhibition of dopamine secretion (IC50 = 30 µM in PC12 cells) and uptake via the dopamine transporter (Km = 176.2 µM), 1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol serves as a key tool compound for investigating dopaminergic neurotoxicity mechanisms. Its potency, which is ~4- to 16-fold greater than salsolinol in comparable assays [1], makes it a more sensitive probe for studying presynaptic dopamine dysregulation in cellular models of Parkinson's disease.

Monoamine Oxidase (MAO) Isoform Selectivity and Mechanism Studies

Researchers investigating the differential inhibition of MAO-A and MAO-B isoforms should select this compound due to its unique mechanism: it induces positive cooperativity toward MAO-A substrates and acts as a non-competitive MAO-B inhibitor, in stark contrast to the competitive MAO-A inhibition exhibited by salsolinol enantiomers [2]. This compound-specific kinetic profile is essential for studies aiming to dissect MAO isoform pharmacology or to model the role of endogenous THIQs in neurotransmitter metabolism.

Endogenous Neurotoxin Reference Standard for Analytical Method Development

Norsalsolinol is an endogenous compound found in human brain and elevated in Parkinsonian cerebrospinal fluid. Its use as a quantitative reference standard in HPLC, LC-MS/MS, or GC-MS methods for analyzing biological samples is supported by its distinct chromatographic properties and the availability of commercial material with defined purity (≥96%) . Substitution with other THIQs (e.g., salsolinol) would compromise method accuracy due to differing retention times and mass spectrometric fragmentation patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydroisoquinolin-2-ium-6,7-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.